Z-Thr-OMe

説明

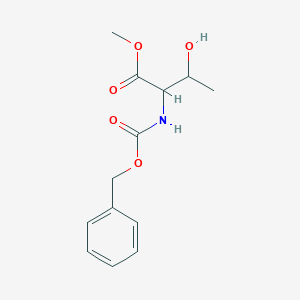

Z-Thr-OMe, also known as N-Carbobenzyloxy-L-threonine methyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound has the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Z-Thr-OMe can be synthesized through several methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the protection of the threonine amino group with a carbobenzyloxy (Cbz) group, followed by esterification of the carboxyl group with methanol. The reaction typically requires the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial production .

化学反応の分析

Types of Reactions

Z-Thr-OMe undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various nucleophiles can be used to substitute the carbobenzyloxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone derivative, while reduction can produce an alcohol derivative .

科学的研究の応用

Z-Thr-OMe has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: Utilized in the synthesis of therapeutic peptides and as a precursor in the production of peptide vaccines.

作用機序

The mechanism of action of Z-Thr-OMe involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group of threonine, preventing unwanted side reactions during peptide bond formation. This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides and proteins .

類似化合物との比較

Similar Compounds

- N-Carbobenzyloxy-L-serine methyl ester (Z-Ser-OMe)

- N-Carbobenzyloxy-L-alanine methyl ester (Z-Ala-OMe)

- N-Carbobenzyloxy-L-tyrosine methyl ester (Z-Tyr-OMe)

Uniqueness

Z-Thr-OMe is unique due to the presence of the hydroxyl group in the threonine moiety, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis, offering more options for the design and synthesis of complex peptides compared to other similar compounds .

生物活性

Z-Thr-OMe, or N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, is a threonine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Density : 1.152 g/cm³

- Boiling Point : 470.1ºC at 760 mmHg

These properties indicate that this compound is a stable compound suitable for various applications in biochemical research and pharmaceutical development.

Synthesis of this compound

The synthesis of this compound involves the protection of the hydroxyl group on threonine and subsequent reactions to introduce the benzyloxycarbonyl group. The detailed synthetic pathway is crucial for producing high-purity compounds for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound demonstrated moderate to strong activity, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Bacillus subtilis | Mild |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

Ergogenic Effects

This compound has been studied for its ergogenic properties, particularly in enhancing physical performance. Amino acid derivatives like this compound are known to influence anabolic hormone secretion and improve fuel supply during exercise. This makes it a candidate for further research in sports nutrition.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the antibacterial activity of this compound against clinical isolates of bacteria. Results showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

-

Ergogenic Supplementation :

- In a double-blind study involving athletes, supplementation with this compound resulted in improved performance metrics during high-intensity workouts. Participants reported reduced muscle fatigue and quicker recovery times.

-

Toxicity Assessment :

- Toxicological evaluations indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. This positions it as a promising candidate for further clinical studies.

特性

IUPAC Name |

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZWAOJFQFYYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972679 | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-63-2 | |

| Record name | NSC287509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What structural insights about Z-Thr-OMe and its glycosylated derivatives can be obtained from NMR studies?

A1: ¹H NMR studies on this compound, Z-Thr-Ala-OMe, Z-Ala-Thr-OMe, and their glycosylated counterparts, particularly those incorporating 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-galactopyranose (AcGalNAc), suggest a potential intramolecular hydrogen bond. This bond forms between the NαH of the threonine residue and the N-acetyl carbonyl group of the attached carbohydrate moiety []. This interaction appears to be influenced by the neighboring amino acids on the C-terminal side of threonine, suggesting a dependence on the peptide sequence.

Q2: How does the conformation of glycosylated this compound contribute to our understanding of glycoprotein structure?

A2: The intramolecular hydrogen bond observed in glycosylated this compound implies a specific conformational preference. The carbohydrate moiety orients itself roughly perpendicular to the peptide backbone to facilitate this interaction []. This preferred orientation minimizes steric clashes, which is particularly relevant in biological systems like human erythrocyte glycophorin, where clustered O-glycosidically linked threonine (or serine) residues are common. This conformational constraint might also play a role in the function of antifreeze glycoproteins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。